Cas no 1375215-33-0 (2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide)
![2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/1375215-33-0x500.png)
2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1375215-33-0
- 2-chloro-N-[1-[2-(dimethylamino)ethyl]indol-6-yl]pyridine-3-carboxamide
- EN300-26598381
- Z1250542008
- AKOS033191850
- 2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide
-
- インチ: 1S/C18H19ClN4O/c1-22(2)10-11-23-9-7-13-5-6-14(12-16(13)23)21-18(24)15-4-3-8-20-17(15)19/h3-9,12H,10-11H2,1-2H3,(H,21,24)
- InChIKey: MIBPOPDCBYNNRI-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CN=1)C(NC1C=CC2C=CN(C=2C=1)CCN(C)C)=O
計算された属性
- せいみつぶんしりょう: 342.1247389g/mol
- どういたいしつりょう: 342.1247389g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 433
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 50.2Ų
2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26598381-0.05g |
2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide |
1375215-33-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide 関連文献
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamideに関する追加情報
Exploring the Chemical and Biological Properties of CAS No. 1375215-33-0: A Comprehensive Overview
The compound with CAS No. 1375215-33-0, known as 2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features, which include a pyridine ring, a chloro substituent, and a dimethylaminoethyl group attached to an indole moiety. These structural elements contribute to its potential biological activity and make it a subject of interest for researchers exploring novel therapeutic agents.
Recent studies have highlighted the importance of indole-containing compounds in drug discovery, particularly in the development of anticancer agents. The indole ring in this molecule is a key structural component that may play a role in its interaction with biological targets. The presence of the dimethylaminoethyl group further enhances the molecule's potential for bioavailability and target specificity. Researchers have reported that such modifications can significantly influence the pharmacokinetic properties of a compound, making it more suitable for therapeutic applications.
The pyridine-3-carboxamide moiety in this compound is another critical feature that contributes to its chemical reactivity and biological activity. Pyridine derivatives are well-known for their ability to form hydrogen bonds, which can enhance their binding affinity to protein targets. This property makes them valuable in the design of inhibitors for various enzymes and receptors. Recent advancements in computational chemistry have allowed researchers to predict the binding modes of such molecules with high accuracy, facilitating the rational design of more effective drug candidates.
One of the most promising aspects of CAS No. 1375215-33-0 is its potential as an anticancer agent. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its ability to inhibit cancer cell proliferation without significantly affecting normal cells. The mechanism behind this activity appears to involve modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer cells.
In addition to its anticancer properties, this compound has also shown potential in other therapeutic areas, including inflammation and neurodegenerative diseases. Its ability to modulate multiple biological targets makes it a versatile candidate for drug development. Researchers have employed advanced techniques such as X-ray crystallography and molecular dynamics simulations to gain deeper insights into its binding interactions with target proteins.
The synthesis of CAS No. 1375215-33-0 involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the indole ring through cyclization reactions and the subsequent introduction of functional groups such as the dimethylaminoethyl substituent. These steps require precise control over reaction conditions to ensure high yields and purity of the final product.
From an analytical standpoint, this compound has been characterized using a variety of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses have confirmed its molecular structure and provided insights into its conformational flexibility, which is crucial for understanding its biological activity.
As research on CAS No. 1375215-33-0 continues to advance, there is growing interest in exploring its translational potential into clinical applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development into a viable therapeutic option. The integration of artificial intelligence (AI) tools into drug discovery pipelines is also anticipated to enhance the efficiency of optimizing this compound's pharmacokinetic and pharmacodynamic properties.
In conclusion, CAS No. 1375215-33-0 represents a compelling example of how structural complexity can be harnessed to create molecules with significant therapeutic potential. Its unique combination of functional groups and promising preclinical results position it as a valuable asset in the ongoing quest for novel medicines.
1375215-33-0 (2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide) 関連製品
- 328546-79-8(5H-1,4-Benzodiazepin-5-one,1,2,3,4-tetrahydro-9-iodo-)
- 89314-87-4(N-(2,2-Dimethoxyethyl)-2-phenylacetamide)
- 1261954-93-1(5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol)
- 79600-80-9(4-benzyl-1H-pyrrole-3-carboxylic acid)
- 1935937-21-5(3,4-dimethyl-6',7'-dihydro-5'H-spirocyclobutane-1,4'-thieno3,2-cpyridine)
- 937723-33-6(2-thia-9-azaspiro[5.5]undecane)
- 1246820-82-5(Tolfenamic Acid-d4)
- 14348-75-5(2,7-Dibromo-9-fluorenone)
- 2138100-14-6(1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol)
- 1212849-16-5((1S)-1-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine)




